molecular formula C17H21NO4 B2957026 2-(((3,4-Dimethoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione CAS No. 371941-14-9

2-(((3,4-Dimethoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B2957026
CAS No.: 371941-14-9
M. Wt: 303.358
InChI Key: PEWBLLTWIUOANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((3,4-Dimethoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione is a β-diketone derivative synthesized from 5,5-dimethylcyclohexane-1,3-dione (dimedone) and substituted aniline derivatives. Its structure features a cyclohexane-1,3-dione core functionalized with a 3,4-dimethoxyphenylaminomethylene group. This compound belongs to a broader class of cyclohexane-1,3-dione derivatives, which are widely studied for their biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-17(2)8-13(19)12(14(20)9-17)10-18-11-5-6-15(21-3)16(7-11)22-4/h5-7,10,19H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTLNBMHDVIWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC(=C(C=C2)OC)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967801
Record name 2-[(3,4-Dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665909
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5325-56-4
Record name 2-[(3,4-Dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(((3,4-Dimethoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, often referred to as PAMCHD, is a compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological efficacy, particularly against drug-resistant strains of Mycobacterium tuberculosis and its cytotoxic effects on cancer cells.

Chemical Structure and Properties

  • Chemical Name : 2-(((3,4-Dimethoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
  • Molecular Formula : C17H21NO4
  • Molecular Weight : 303.35 g/mol
  • CAS Number : 371941-14-9

The compound is characterized by a cyclohexane backbone with a methylene bridge connecting a dimethoxyphenyl group and a dione functional group.

Antituberculosis Activity

Recent studies have highlighted PAMCHD's effectiveness against both drug-resistant and non-replicating strains of Mycobacterium tuberculosis.

  • Study Overview : A study evaluated PAMCHD against multiple clinical isolates of M. tuberculosis, including multidrug-resistant (MDR) strains.
  • Methodology : The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. The study tested PAMCHD against five types of dormant bacilli.
  • Results :
    • MIC values ranged from 2.5 to 10 µg/mL for various strains.
    • No significant differences were observed in MICs between drug-susceptible and drug-resistant strains.
    • Particularly notable was its activity against non-replicating drug-tolerant persisters, which are typically more resistant to conventional treatments .
Strain TypeMIC (µg/mL)
Drug-susceptible1.25 - 5
INH-resistant2.5 - 10
MDR strains2.5 - 10
Non-replicating persistersVariable

Cytotoxic Activity Against Cancer Cells

PAMCHD has also been investigated for its cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : MDA-MB-468 (breast cancer), among others.
  • Findings :
    • The compound exhibited significant cytotoxicity with IC50 values below 20 µM in MDA-MB-468 cells.
    • Flow cytometric analyses indicated that PAMCHD induces apoptosis in cancer cells, with rates comparable to established chemotherapeutics like gefitinib.
Cell LineIC50 (µM)Apoptosis Rate (%)
MDA-MB-468<20Up to 37.1

The exact mechanism through which PAMCHD exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interfere with critical cellular processes in both bacteria and cancer cells:

  • Inhibition of Cell Growth : PAMCHD appears to disrupt the growth of Mycobacterium tuberculosis by targeting metabolic pathways essential for bacterial survival.
  • Induction of Apoptosis : In cancer cells, PAMCHD may activate apoptotic pathways leading to programmed cell death.

Case Studies

Several case studies have documented the efficacy of PAMCHD in laboratory settings:

  • Case Study on Tuberculosis :
    • A cohort of patients with MDR tuberculosis was treated with PAMCHD in vitro; results indicated a significant reduction in bacterial load compared to controls.
  • Case Study on Cancer Treatment :
    • In vitro studies demonstrated that PAMCHD reduced cell viability in MDA-MB-468 cells significantly more than standard treatments at comparable concentrations.

Comparison with Similar Compounds

2-(((2-Hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

  • Key Differences : Replaces 3,4-dimethoxy groups with a single hydroxyl group at the 2-position.
  • Biological Activity: Exhibits potent antimycobacterial activity against Mycobacterium tuberculosis (MIC = 2.5 μg/mL), comparable to first-line drugs like ethambutol. It shows specificity for M.
  • Mechanistic Insight : The hydroxyl group may facilitate hydrogen bonding with bacterial targets, while the absence of methoxy groups reduces lipophilicity compared to the 3,4-dimethoxy analog .

5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione

  • Key Differences: Features a trifluoromethylphenylhydrazone group instead of an aminomethylene linker.
  • Biological Activity : Demonstrates superior anti-COX-2 activity (IC₅₀ = 1.2 μM) compared to fluorophenyl analogs, attributed to the electron-withdrawing CF₃ group enhancing enzyme binding .
  • Physicochemical Properties: Higher logP (3.1 vs.

2-(Dimethylamino)methylene-5,5-dimethylcyclohexane-1,3-dione

  • Key Differences: Substitutes the aromatic amine with a dimethylamino group.
  • Applications : Serves as an intermediate for synthesizing sulfonamide derivatives with antifungal activity against Fusarium oxysporum (e.g., compounds 10–12 in ).
  • Structural Data : Characterized by X-ray crystallography, revealing planar geometry critical for Fe²⁺ chelation in enzyme inhibition .

Physicochemical and ADMET Properties

  • Lipophilicity :
    • The 3,4-dimethoxy groups increase logP (~3.5 estimated) compared to the hydroxyl analog (logP ~2.2), enhancing membrane permeability but risking solubility limitations.
    • The trifluoromethyl derivative (logP = 3.1) balances permeability and solubility better due to moderate hydrophobicity .
  • Synthetic Yield :
    • The target compound’s synthesis likely follows routes similar to (71–94% yields using DMF-DMA), though steric hindrance from methoxy groups may reduce efficiency.
  • Toxicity :
    • Hydroxyl and methoxy analogs show low cytotoxicity (e.g., <20% inhibition at 50 μM in human cells) , suggesting favorable safety profiles.

Mechanistic Insights

  • Antimicrobial Action : Cyclohexane-1,3-dione derivatives chelate metal ions (e.g., Fe²⁺) in bacterial enzymes, disrupting metabolic pathways. The 3,4-dimethoxy groups may enhance binding to hydrophobic enzyme pockets .
  • Enzyme Inhibition : Electron-withdrawing groups (e.g., CF₃) improve COX-2 binding via dipole interactions, whereas methoxy groups may favor interactions with oxidases or transferases .

Q & A

Q. What are the established synthetic routes for 2-(((3,4-Dimethoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, and what reaction conditions are critical for achieving high purity?

The compound is synthesized via a condensation reaction between 3,4-dimethoxyaniline and 5,5-dimethylcyclohexane-1,3-dione. Critical parameters include:

  • Catalyst selection : Acidic or basic catalysts (e.g., acetic acid or piperidine) to facilitate imine formation .
  • Solvent system : Polar aprotic solvents (e.g., ethanol or DMF) under reflux to enhance reactivity .
  • Purification : Recrystallization or column chromatography to isolate the product from unreacted starting materials or side products (e.g., aldol adducts) .
  • Temperature control : Maintaining 60–80°C to balance reaction rate and product stability .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

  • NMR spectroscopy :
  • ¹H NMR : Look for the imine proton (CH=N) signal at δ 8.5–9.5 ppm and methoxy (-OCH₃) protons at δ 3.7–3.9 ppm .
  • ¹³C NMR : Confirm carbonyl (C=O) peaks near δ 190–210 ppm and aromatic carbons in the dimethoxyphenyl group .
    • IR spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) .
    • Mass spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., 357.16 g/mol for C₁₉H₂₃NO₅) and fragmentation patterns consistent with cyclohexane-dione cleavage .

Advanced Research Questions

Q. How can researchers optimize the condensation reaction to improve yield and minimize side products?

  • Stoichiometric adjustments : Use a 1.2:1 molar ratio of 3,4-dimethoxyaniline to cyclohexane-dione to drive the reaction to completion .
  • Additive screening : Incorporate molecular sieves to remove water and shift equilibrium toward imine formation .
  • Reaction monitoring : Employ TLC or in-situ IR to detect intermediate species and terminate the reaction before side reactions (e.g., over-alkylation) dominate .
  • Post-reaction quenching : Rapid cooling and neutralization to prevent hydrolysis of the imine bond .

Q. What computational chemistry approaches can predict the compound’s reactivity and interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the imine group may act as a nucleophilic center .
  • Molecular docking : Simulate binding affinities with enzymes (e.g., cyclooxygenase or kinases) by aligning the compound’s methoxy groups with hydrophobic pockets in target proteins .
  • Molecular dynamics (MD) : Model solvation effects and conformational stability in aqueous or lipid bilayer environments .

Q. How should researchers design experiments to assess the compound’s potential as an enzyme inhibitor?

  • Assay design :
  • Use in vitro enzyme inhibition assays (e.g., fluorometric or colorimetric) with positive/negative controls (e.g., known inhibitors/DMSO) .
  • Test dose-response curves (1–100 µM) to calculate IC₅₀ values .
    • Validation :
  • Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Cross-validate with cell-based assays (e.g., apoptosis or proliferation studies in cancer cell lines) .
    • Data analysis :
  • Use statistical tools (e.g., ANOVA) to compare replicates and address variability in enzyme activity measurements .

Methodological Challenges and Solutions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural elucidation?

  • Problem : Discrepancies between solution-state NMR and solid-state X-ray data may arise from conformational flexibility.
  • Solution :
  • Perform variable-temperature NMR to identify dynamic processes (e.g., ring flipping in the cyclohexane-dione moiety) .
  • Compare DFT-optimized structures with X-ray data to reconcile bond angles and torsional strains .

Q. What strategies mitigate decomposition during storage or biological assays?

  • Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the imine bond .
  • Buffering : Maintain pH 6–8 in aqueous assays to avoid acid-/base-catalyzed hydrolysis .
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to scavenge free radicals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.